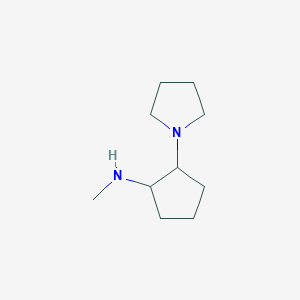![molecular formula C13H27ClN2 B1487787 4-Methyl-1-[2-(2-Piperidinyl)ethyl]piperidin-Dihydrochlorid CAS No. 1219980-69-4](/img/structure/B1487787.png)
4-Methyl-1-[2-(2-Piperidinyl)ethyl]piperidin-Dihydrochlorid
Übersicht
Beschreibung
4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride is a chemical compound with the molecular formula C₁₃H₂₈Cl₂N₂. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are used in the synthesis of various drugs, including arylthiadiazole H3 antagonists, water-soluble N-mustards as anticancer agents, antitubercular drugs, vasopressin1b receptor antagonists, MDR modulators, and selective norepinephrine transporter inhibitors .
Mode of Action
It is known that piperidine derivatives play a significant role in drug design and have a wide range of pharmacological applications .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and multicomponent reactions .
Result of Action
It is known that piperidine derivatives have a wide range of pharmacological applications .
Biochemische Analyse
Biochemical Properties
4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperidinecarboxylic acids, which are compounds containing a piperidine ring bearing a carboxylic acid group . These interactions can influence the activity of the enzymes and proteins involved, potentially leading to changes in biochemical pathways.
Cellular Effects
The effects of 4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the cytotoxicity of certain cell types by interacting with specific cellular receptors and signaling molecules . These interactions can lead to alterations in cellular behavior, including changes in proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to bind to specific sites on enzymes and receptors, modulating their activity and influencing downstream signaling pathways . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its efficacy and potency . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of 4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biochemical and cellular effects. Studying these metabolic pathways provides insights into the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride within cells and tissues are critical for understanding its effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s bioavailability and efficacy, as well as its potential accumulation in certain tissues.
Subcellular Localization
The subcellular localization of 4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound provides valuable insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride typically involves the reaction of 4-methylpiperidine with 2-(2-piperidinyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogenated compounds like bromoethane, chloroform, and iodomethane.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-piperazinopiperidine: Another piperidine derivative with similar structural features but different functional groups.
2-(1-Methyl-4-piperidinyl)acetaldehyde: A related compound with an aldehyde functional group.
4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine: A structural isomer with a different arrangement of the piperidine rings
Uniqueness
4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride is unique due to its specific arrangement of piperidine rings and the presence of the dihydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1219980-69-4 |
|---|---|
Molekularformel |
C13H27ClN2 |
Molekulargewicht |
246.82 g/mol |
IUPAC-Name |
4-methyl-1-(2-piperidin-2-ylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H26N2.ClH/c1-12-5-9-15(10-6-12)11-7-13-4-2-3-8-14-13;/h12-14H,2-11H2,1H3;1H |
InChI-Schlüssel |
VZNFVXYPRIJEGS-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC2CCCCN2.Cl.Cl |
Kanonische SMILES |
CC1CCN(CC1)CCC2CCCCN2.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















